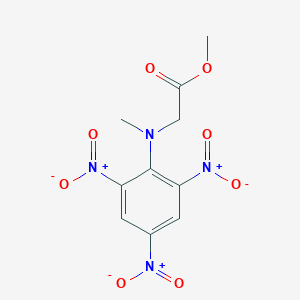
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by a group of chemists led by Alexander Shulgin. TMA-2 is a potent hallucinogen that has been used in scientific research to study the effects of psychedelic drugs on the brain.
Mécanisme D'action
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate alters the activity of neurons in the brain, leading to the psychedelic effects observed.
Effets Biochimiques Et Physiologiques
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate in lab experiments is its potency, which allows researchers to study the effects of psychedelic drugs at lower doses. However, one limitation is its potential for abuse, as it is a Schedule I controlled substance in the United States.
Orientations Futures
For research include exploring the therapeutic potential of psychedelic drugs and developing new drugs with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate involves several steps, including the reaction of methylamine with 2,4,6-trinitrochlorobenzene to form N-methyl-2,4,6-trinitroaniline. This compound is then reacted with ethyl chloroacetate to form methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate, which is the final product.
Applications De Recherche Scientifique
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been shown to produce profound changes in consciousness, including altered perceptions, emotions, and thoughts. Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has also been used to study the relationship between serotonin and psychedelic drugs.
Propriétés
Numéro CAS |
118449-80-2 |
|---|---|
Nom du produit |
Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate |
Formule moléculaire |
C10H10N4O8 |
Poids moléculaire |
314.21 g/mol |
Nom IUPAC |
methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate |
InChI |
InChI=1S/C10H10N4O8/c1-11(5-9(15)22-2)10-7(13(18)19)3-6(12(16)17)4-8(10)14(20)21/h3-4H,5H2,1-2H3 |
Clé InChI |
UCROBFWGBRBUBP-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)OC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CN(CC(=O)OC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



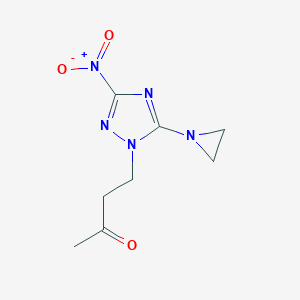

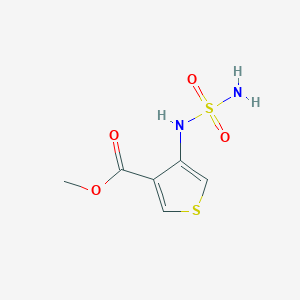
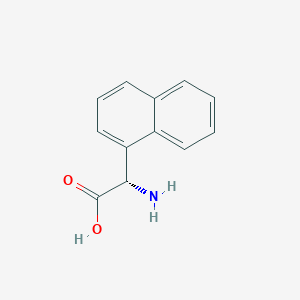
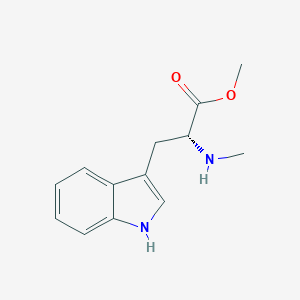
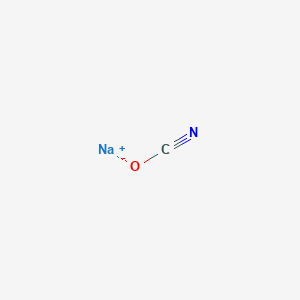



![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
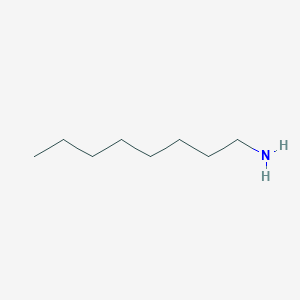
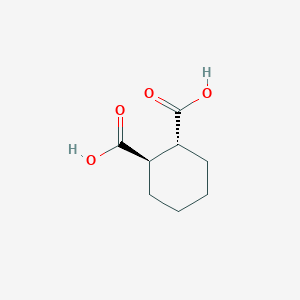
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
